molecular formula C23H28N2O2S B303959 N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B303959
Poids moléculaire: 396.5 g/mol
Clé InChI: HLEJYGSCKGKDEY-QNGOZBTKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has been extensively studied for its potential applications in cancer therapy. This compound is designed to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments.

Mécanisme D'action

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug, which means that it is designed to be activated only in areas of low oxygen concentration. In these areas, the prodrug is metabolized by enzymes to release the active form of the drug, which then selectively targets and kills cancer cells. The mechanism of action of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves the formation of DNA crosslinks, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce DNA damage and cell death, as well as inhibit the growth and proliferation of cancer cells. N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of other cancer treatments when used in combination with them. In addition, N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide for lab experiments is its selective targeting of cancer cells in areas of low oxygen concentration. This allows for more precise targeting of cancer cells and reduces the risk of toxicity in normal cells. However, one limitation of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is its low solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for research on N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. One potential direction is to further investigate the mechanism of action of this compound and its effects on cancer cells. Another potential direction is to explore the use of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in combination with other cancer treatments to enhance their efficacy. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in order to optimize its use in cancer therapy. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in humans.

Méthodes De Synthèse

The synthesis of N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide involves several steps, starting with the reaction of 2-(2-thienyl)acetic acid with thionyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with N-(cycloheptyl)carbodiimide to form the corresponding amide. The amide is then reacted with 3,4-dimethylbenzoyl chloride to form N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide. The overall yield of this synthesis method is around 25%.

Applications De Recherche Scientifique

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential applications in cancer therapy. In preclinical studies, it has been shown to selectively target and kill cancer cells that are located in areas of low oxygen concentration, which are often resistant to conventional chemotherapy and radiation treatments. This compound has also been shown to enhance the efficacy of other cancer treatments when used in combination with them.

Propriétés

Nom du produit

N-[1-[(cycloheptylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C23H28N2O2S

Poids moléculaire

396.5 g/mol

Nom IUPAC

N-[(Z)-3-(cycloheptylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H28N2O2S/c1-16-11-12-18(14-17(16)2)22(26)25-21(15-20-10-7-13-28-20)23(27)24-19-8-5-3-4-6-9-19/h7,10-15,19H,3-6,8-9H2,1-2H3,(H,24,27)(H,25,26)/b21-15-

Clé InChI

HLEJYGSCKGKDEY-QNGOZBTKSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCCCC3)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCCCC3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.